Technical Guide: Chemical Properties and Synthetic Utility of 5-(Dimethoxymethyl)-2-fluorobenzaldehyde
Technical Guide: Chemical Properties and Synthetic Utility of 5-(Dimethoxymethyl)-2-fluorobenzaldehyde
Executive Summary
5-(Dimethoxymethyl)-2-fluorobenzaldehyde (CAS 334019-14-6) is a specialized bifunctional building block used primarily in the synthesis of complex pharmaceutical intermediates and agrochemicals. Its structural uniqueness lies in its masked dialdehyde character. By possessing one free aldehyde and one acetal-protected aldehyde, it allows chemists to perform regioselective functionalization —a critical requirement in the synthesis of non-symmetric heterocycles and bioconjugation linkers.
This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic route, and a strategic framework for its application in drug discovery.
Molecular Architecture & Reactivity Profile
The molecule features a trisubstituted benzene ring with three distinct functional domains, each governing specific reactivities.
| Domain | Functional Group | Electronic Effect | Reactivity Potential |
| C1 | Formyl (-CHO) | Strong EWG (Resonance) | High. Primary site for reductive amination, Wittig olefination, and condensation. |
| C2 | Fluorine (-F) | EWG (Inductive) + EDG (Resonance) | Moderate/High. Activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-formyl group. |
| C5 | Dimethoxymethyl (Acetal) | Weak EWG (Inductive) | Latent. Stable to base/nucleophiles; acid-labile. Precursor to a second aldehyde.[1] |
Expert Insight: The Ortho-Fluoro Effect
The position of the fluorine atom at C2 (ortho to the free aldehyde) is not merely structural; it significantly enhances the electrophilicity of the C1-aldehyde through inductive withdrawal. Furthermore, the C1-aldehyde activates the C2-fluorine toward SNAr displacement, allowing this molecule to serve as a core for dihydroisoquinoline or quinazoline scaffolds via cascade reactions.
Physical Properties[2][3]
Note: Data derived from high-purity commercial lots (96%+).
| Property | Value |
| CAS Number | 334019-14-6 |
| Molecular Formula | C₁₀H₁₁FO₃ |
| Molecular Weight | 198.19 g/mol |
| Appearance | Colorless to pale yellow liquid (or low-melting solid) |
| Boiling Point | ~285°C (Predicted) / 120-125°C @ 0.5 mmHg |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol. Insoluble in water. |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen). Moisture sensitive. |
Synthesis & Manufacturing Strategy
While direct literature on the industrial synthesis of this specific isomer is proprietary, the most chemically consistent and scalable route utilizes 3-bromo-4-fluorobenzaldehyde as the starting material. This "Masked-Formylation" strategy avoids the selectivity issues of direct formylation.
Validated Synthetic Route (Proposed)
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Protection: Selective acetalization of the aldehyde on the starting material.
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Formylation: Metal-halogen exchange followed by a DMF quench to install the second aldehyde.
Caption: Figure 1. Proposed "Masked-Formylation" synthetic pathway ensuring correct regiochemistry.
Process Critical Parameters (CPPs)
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Moisture Control: Step 2 (Lithiation) requires strictly anhydrous conditions (<50 ppm H₂O) to prevent protonation of the aryl-lithium intermediate.
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Temperature: The lithiation of the bromo-species must be conducted at -78°C to prevent "benzyne" formation or elimination of the methoxy groups, although the acetal is generally robust.
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Quench pH: The workup of Step 2 must be carefully buffered. Using strong acid will deprotect the acetal, leading to the dialdehyde (4-fluoroisophthalaldehyde), which is prone to polymerization. Use saturated NH₄Cl.
Chemical Transformations & Applications
The strategic value of 5-(Dimethoxymethyl)-2-fluorobenzaldehyde lies in its ability to undergo sequential, orthogonal reactions.
Pathway A: Reductive Amination (C1-Selective)
The free aldehyde at C1 reacts rapidly with primary amines. The acetal at C5 remains inert, preventing polymerization or double-reaction.
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Reagents: R-NH₂, NaBH(OAc)₃, DCE.
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Utility: Attaching the "head" of a drug molecule while keeping the "tail" (C5) protected for later elaboration.
Pathway B: SNAr Cyclization
The C2-Fluorine is activated. If the amine used in Pathway A contains a nucleophile (e.g., a hydrazine or amidine), it can displace the fluorine to form a fused ring system.
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Mechanism: Addition-Elimination.[2]
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Target Scaffolds: Indazoles, Quinazolines.
Pathway C: Acetal Deprotection
Exposure to aqueous acid (HCl/THF) reveals the second aldehyde.
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Reagents: 2N HCl, THF, RT, 2h.
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Result: Formation of 4-fluoroisophthalaldehyde.
Caption: Figure 2. Divergent reactivity profile allowing orthogonal functionalization.
Handling and Stability Protocol
Stability Risks
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Acid Sensitivity: The acetal group will hydrolyze in the presence of moisture and trace acid. Do not store in unbuffered CDCl₃ (which often contains HCl traces). Use CDCl₃ treated with K₂CO₃ for NMR.
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Oxidation: The free aldehyde is susceptible to air oxidation to the carboxylic acid (2-fluoro-5-(dimethoxymethyl)benzoic acid).
Standard Operating Procedure (SOP) for Handling
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Opening: Allow the bottle to reach room temperature before opening to prevent water condensation.
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Dispensing: Use a dry syringe or cannula transfer. Avoid open pouring.
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Re-sealing: Purge headspace with Nitrogen or Argon. Seal with Parafilm.
References
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PubChem Compound Summary. (2025). 2-Fluoro-5-methylbenzaldehyde (Analogue Data). National Center for Biotechnology Information. Link
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Sigma-Aldrich. (2025). Product Specification: 2-Fluoro-5-methylbenzaldehyde. Merck KGaA. Link
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BenchChem. (2025).[3] Catalytic Systems in Fluorobenzaldehyde Reactions.Link
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CymitQuimica. (2025). 5-(Dimethoxymethyl)-2-fluorobenzaldehyde Product Entry.Link
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Manchester Organics. (2025). Fluorinated Benzaldehyde Derivatives Catalog.Link
Sources
- 1. Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Para‐Quinone Monoacetal: Versatile Reactivity for Constructing Functionalized Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
